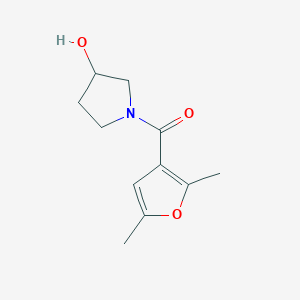

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol

Description

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol moiety linked via a carbonyl group to a 2,5-dimethylfuran ring. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, contributes to conformational flexibility, while the dimethylfuran group introduces oxygen-based electron-rich aromaticity.

Propriétés

IUPAC Name |

(2,5-dimethylfuran-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-5-10(8(2)15-7)11(14)12-4-3-9(13)6-12/h5,9,13H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPWUZRSOLTWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol generally proceeds via:

- Construction of the pyrrolidin-3-ol core through ring closure reactions.

- Introduction of the 2,5-dimethylfuran-3-carbonyl group by acylation or coupling reactions.

- Purification and isolation steps to obtain the target compound with high purity and yield.

Ring Closure and Formation of Pyrrolidin-3-ol Core

A key step in the preparation is the formation of the pyrrolidin-3-ol ring system. This is typically achieved by ring closure reactions involving appropriate amino acid derivatives or hydroxy amines.

For example, in related pyrrolidin-3-ol derivatives, ring closure is performed by reacting a diacid (or keto acid) with a primary amine under reflux conditions to form a cyclic amide or lactam intermediate, which can then be reduced to the corresponding pyrrolidin-3-ol.

The ring closure reaction is often carried out in solvents such as toluene or chlorobenzene, under controlled temperature (e.g., reflux for 10–18 hours) to ensure complete cyclization and water removal.

Reduction and Purification Steps

Reduction steps are critical when intermediates contain ketone or lactam functionalities that need to be converted to the corresponding alcohols.

Sodium borohydride (NaBH4), potassium borohydride (KBH4), or boron trifluoride-ether complexes are preferred reducing agents due to their selectivity and safety compared to harsher reagents like lithium aluminum hydride.

The reaction conditions often involve inert atmospheres (e.g., nitrogen), low temperatures (-10 to 50 °C), and solvents such as tetrahydrofuran (THF) to ensure controlled reduction and avoid side reactions.

After reduction, the reaction mixture is typically quenched with acid (e.g., hydrochloric acid under ice bath conditions), followed by solvent removal, extraction with ethyl acetate, and concentration under reduced pressure to isolate the product.

Representative Preparation Procedure (Adapted from Related Pyrrolidin-3-ol Synthesis)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Ring Closure | Compound I (e.g., malic acid derivative), Compound II (e.g., methylamine aqueous solution), solvent (toluene or chlorobenzene), reflux 10–18 h | Dropwise addition of amine to acid in solvent, stirring at 15 °C then reflux for cyclization | Formation of cyclic intermediate (e.g., 3-hydroxy-1-methylcyclobutanediamide) |

| 2. Reduction | Reducing agent (NaBH4 or KBH4), THF, inert gas, cooling to -10–10 °C, slow addition of dimethyl sulfate, heat preservation at 10–50 °C | Controlled reduction of cyclic intermediate to pyrrolidin-3-ol derivative | High purity pyrrolidin-3-ol obtained |

| 3. Acylation | 2,5-Dimethylfuran-3-carbonyl chloride or equivalent, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Coupling of pyrrolidin-3-ol with activated furan carbonyl derivative | Formation of this compound |

| 4. Purification | Extraction with ethyl acetate, drying, concentration under reduced pressure, recrystallization | Isolation of pure target compound | Yield typically optimized between 50–80% |

Research Findings and Optimization Insights

Yield Improvement: Use of boron-based reducing agents (e.g., boron trifluoride-ether) improves safety and yield compared to traditional aluminum hydrides.

Purification Ease: Intermediates obtained as solids facilitate crystallization and purification, enhancing overall product purity.

Reaction Monitoring: Sampling and analytical detection (e.g., HPLC) during reduction and acylation steps ensure reaction completeness and minimize impurities.

Temperature Control: Maintaining reaction temperatures within specified ranges (e.g., 0–50 °C) is critical to avoid side reactions and degradation of sensitive furan moieties.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Ring Closure Solvent | Toluene, Chlorobenzene | Reflux conditions |

| Ring Closure Time | 10–18 hours | Ensures complete cyclization |

| Reducing Agent | NaBH4, KBH4, BF3·Et2O | Safer alternatives to LiAlH4 |

| Reduction Temperature | -10 to 50 °C | Controlled addition of reagents |

| Acylation Reagents | Acid chloride or anhydride of 2,5-dimethylfuran-3-carboxylic acid | Base catalyzed coupling |

| Purification Solvent | Ethyl acetate | Liquid-liquid extraction |

| Yield | 50–80% | Depends on scale and reaction control |

Analyse Des Réactions Chimiques

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups on the furan ring or pyrrolidine moiety are replaced by other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.

Industry: The compound’s properties make it suitable for use in catalysis and material science, contributing to the development of new materials and industrial processes.

Mécanisme D'action

The mechanism by which 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Key structural analogs and their differences are summarized below:

Key Observations:

- Heterocyclic Core : The target compound’s pyrrolidine is saturated and flexible, unlike the aromatic pyrrole in 7c or the basic pyridine in .

- Substituents: The dimethylfuran group in the target compound provides oxygen-based polarity, contrasting with 7c’s phenyl/cyano groups (lipophilic) and the halogenated pyridine’s high lipophilicity/reactivity .

- Functional Groups: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to 7c’s ester and cyano groups.

Physicochemical Property Analysis

A comparison of critical physicochemical properties is inferred from structural analogs:

Key Findings:

- The target compound’s lower molecular weight and hydroxyl group suggest improved aqueous solubility compared to 7c and the halogenated pyridine.

Activité Biologique

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, making it a potential candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 209.24 g/mol. The compound features a pyrrolidine ring fused with a dimethylfuran moiety, which contributes to its unique reactivity and biological properties.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 209.24 g/mol |

| CAS Number | 1343704-79-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. Research indicates that the compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

- Antimicrobial Properties : The compound has shown potential against both Gram-positive and Gram-negative bacteria, indicating its utility as an antimicrobial agent.

Case Studies and Research Findings

- Anticancer Studies : In vitro assays have demonstrated that derivatives of similar compounds exhibit cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to this compound have shown IC50 values ranging from 43.15 to 68.17 µM against HepG2 cell lines .

- Antimicrobial Activity : A study examining the biological properties of related compounds indicated that certain derivatives displayed significant antibacterial activity comparable to established antibiotics like streptomycin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine | Lacks hydroxyl group; may affect reactivity | Potential anticancer properties |

| 2,5-Dimethylfuran-3-carboxylic acid | No pyrrolidine moiety; different chemical behavior | Lower biological activity compared to target |

| Pyrrolidin-3-ol | Does not contain furan ring; distinct reactivity | Limited therapeutic applications |

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol be ensured during synthesis?

- Methodological Answer : Enantioselective synthesis is critical. Utilize chiral catalysts or enzymatic resolution techniques (e.g., lipase-mediated kinetic resolution) to isolate the desired stereoisomer. Post-synthesis, validate purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or analyze using NMR if fluorine-containing intermediates are involved. Compare retention times or splitting patterns with known standards .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer : Employ a combination of 2D NMR techniques (e.g., - COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity between the pyrrolidine, furan, and carbonyl groups. IR spectroscopy can verify the presence of carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3200-3500 cm) groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How should reaction conditions be optimized for introducing the 2,5-dimethylfuran-3-carbonyl moiety?

- Methodological Answer : Use coupling reagents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmosphere. Monitor reaction progress via TLC or LC-MS. Temperature control (0–25°C) minimizes side reactions. Post-reaction, purify via silica gel chromatography using gradient elution (hexane/ethyl acetate) to isolate the acylated product .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically assessed in vitro?

- Methodological Answer : Design dose-response assays using target-specific models (e.g., enzyme inhibition or receptor binding assays). For enzyme targets, measure IC values via fluorometric or colorimetric substrates. Use cell-based assays (e.g., luciferase reporters for GPCR activity) to evaluate functional responses. Validate selectivity by profiling against related off-target proteins .

Q. How should researchers address discrepancies in reported biological activities of similar pyrrolidine derivatives?

- Methodological Answer : Conduct meta-analysis of literature data, comparing assay conditions (e.g., buffer pH, incubation time, cell lines). Replicate conflicting studies under standardized protocols. Investigate potential differences in compound purity (e.g., residual solvents, stereochemical impurities) via orthogonal analytical methods (HPLC, DSC). Consider species-specific variations in target binding .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Glide) to model binding poses within target active sites. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100+ ns. Use free-energy perturbation (FEP) or MM/GBSA calculations to estimate binding affinities. Cross-reference with mutagenesis data to confirm critical residues .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Identify metabolites using LC-MS/MS. For light sensitivity, expose to UV-Vis light and track changes in UV absorption spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.